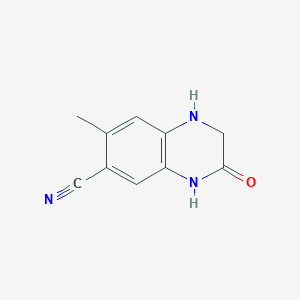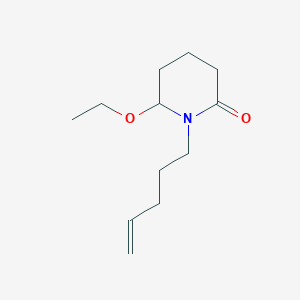
Methyl 2,3-diamino-5,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-diamino-5,6-dimethylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and has two amino groups attached to its structure. This compound has been extensively studied for its unique properties, which make it suitable for use in several scientific research applications. In
Mecanismo De Acción
The mechanism of action of Methyl 2,3-diamino-5,6-dimethylbenzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The amino groups present in its structure make it highly reactive and capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects:
Methyl 2,3-diamino-5,6-dimethylbenzoate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low levels of toxicity in animal studies. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2,3-diamino-5,6-dimethylbenzoate in lab experiments is its high reactivity. It can be used as a versatile building block in the synthesis of various organic compounds. Additionally, it has low levels of toxicity, making it a safe reagent to handle. However, its high reactivity can also be a limitation, as it may react with other molecules in unintended ways, leading to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for the use of Methyl 2,3-diamino-5,6-dimethylbenzoate in scientific research. One potential application is in the development of new antimicrobial agents. Its antibacterial and antifungal properties make it a promising candidate for this field. Additionally, it may find applications in the development of new fluorescent probes for biological imaging. Its high reactivity and fluorescent properties make it a suitable candidate for this application. Further studies are needed to explore its potential applications in these fields.
Aplicaciones Científicas De Investigación
Methyl 2,3-diamino-5,6-dimethylbenzoate has found applications in several scientific research fields. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of complex molecules. It is a key intermediate in the synthesis of several pharmaceutical compounds, including antifungal agents and anti-inflammatory drugs. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
Número CAS |
178619-96-0 |
|---|---|
Nombre del producto |
Methyl 2,3-diamino-5,6-dimethylbenzoate |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 2,3-diamino-5,6-dimethylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-5-4-7(11)9(12)8(6(5)2)10(13)14-3/h4H,11-12H2,1-3H3 |
Clave InChI |
SCPAYRCIBSGQGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
Sinónimos |
Benzoic acid, 2,3-diamino-5,6-dimethyl-, methyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


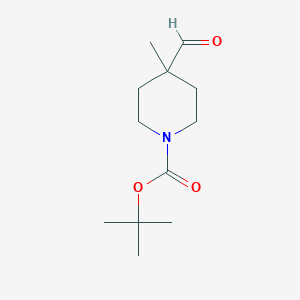
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

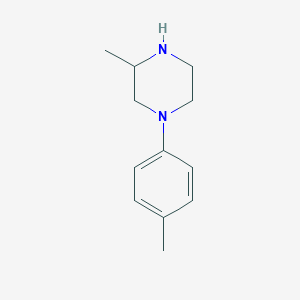
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)

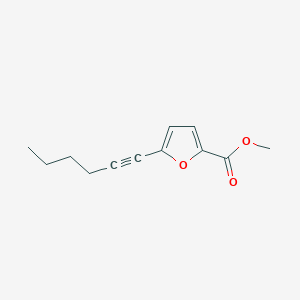
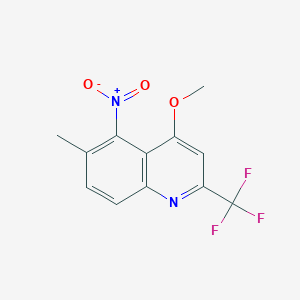

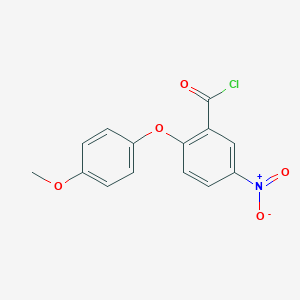
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
